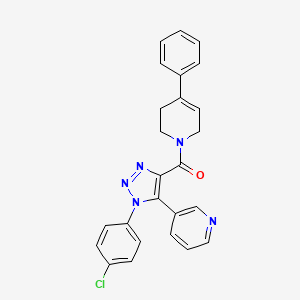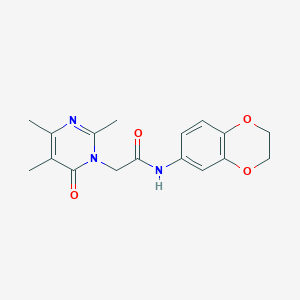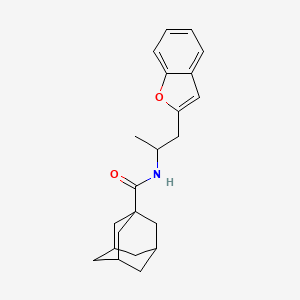![molecular formula C14H10Br2FNO B2514322 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol CAS No. 477848-41-2](/img/structure/B2514322.png)
2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tautomeric Equilibrium Analysis
The study titled "Analysis of tautomeric equilibrium in (E)-4,6-dibromo-2-[(4-fluorophenylimino)methyl]-3-methoxyphenol compound" investigates the tautomeric balance between the phenol-imine and keto-amine forms of the compound. Utilizing both experimental methods such as XRD, UV-vis, and NMR, and theoretical approaches like DFT and TD-DFT, the research provides insight into the structural preferences of the compound. It was found that the compound exists predominantly in the phenol-imine form in the solid state, while in solvents like benzene, EtOH, and DMSO, both tautomeric forms can be present. Notably, in acetone-d6 solvent, the phenol and keto structures were observed in a ratio of 11:9, indicating a close equilibrium between the two forms .
Synthesis Analysis
The synthesis of related compounds is explored in the paper "Synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid," which describes a high-sensitivity enzymatic method for phenol determination. The synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid is achieved through a three-step reaction involving bromination, diazotization, and hydrolysis, starting from amino benzoic acid. The study delves into the effects of various factors such as sulfuric acid concentration, sodium nitrite concentration, temperature, and the rate of diazonium sulfate hydrolysis on the yield. The optimized conditions led to a high yield of 93.4% with a purity of 99.7%, and the structure of the synthesized product was confirmed using IR, 1H NMR, and 13C NMR techniques .
Molecular Structure Analysis
The molecular structure of the compound is not directly analyzed in the provided papers. However, the first paper does offer valuable information on the structural preferences of a closely related compound, which suggests that similar investigative techniques could be applied to "2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol" to determine its molecular structure. Techniques such as XRD could be used to analyze the solid-state structure, while NMR and UV-vis spectroscopy could provide insights into the solution state .
Chemical Reactions Analysis
The provided papers do not detail the chemical reactions specific to "2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol." However, the synthesis paper offers a glimpse into the chemical reactions involved in synthesizing a structurally similar compound, which includes bromination and diazotization reactions that could potentially be relevant to the compound of interest. These reactions are crucial for introducing bromine atoms and converting amino groups into diazonium groups, which are key steps in the synthesis of brominated aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol" are not directly discussed in the provided papers. Nonetheless, the first paper's analysis of tautomeric equilibrium provides some insight into the compound's behavior in different solvents, which is an important aspect of its chemical properties. The solvent-dependent existence of tautomeric forms indicates that the compound's physical properties, such as solubility and stability, may also vary with the solvent used . The second paper, while not directly related to the compound , does emphasize the importance of purity and yield in the synthesis process, which are critical physical properties for practical applications .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
A study by Balaydın et al. (2012) explored the inhibitory properties of novel bromophenols, including 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol, on human carbonic anhydrase isozymes. These compounds demonstrated promising inhibitory activities and could be used as leads for novel carbonic anhydrase inhibitors, valuable in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Şentürk, Göksu, & Menzek, 2012).
Antioxidant Effects
Olsen et al. (2013) isolated bromophenols from red algae and examined their antioxidant activity using biochemical and cellular assays. These compounds, including structures similar to 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol, showed potent antioxidant effects, indicating their potential use in combating oxidative stress-related conditions (Olsen, Hansen, Isaksson, & Andersen, 2013).
Anticancer Potential
Xu et al. (2004) investigated dibenzyl bromophenols from brown algae, discovering novel compounds with different dimerization patterns. These compounds, including analogs of 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol, showed selective cytotoxicity against various human cancer cell lines, suggesting their potential as anticancer agents (Xu et al., 2004).
Synthesis and Structural Analysis
Ashfaq et al. (2022) focused on the synthesis of fluoro-functionalized imines, including compounds related to 2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol. Their study provided insights into the molecular structure and stability of such compounds, which is crucial for their application in various fields, including material science (Ashfaq et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[(4-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2FNO/c15-11-5-10(14(19)13(16)6-11)8-18-7-9-1-3-12(17)4-2-9/h1-6,8,19H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOVHTSGPYTOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=CC2=C(C(=CC(=C2)Br)Br)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)





![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)